N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-17(13-20(21)27)14-24-9-11-26(12-10-24)19-8-6-5-7-18(19)23/h5-8,13,15H,3-4,9-12,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTDVSMTYQQGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 4-(2-fluorophenyl)piperazine intermediate.
Synthesis of the Pyranone Moiety: The pyranone ring is synthesized through a series of reactions starting from suitable precursors such as 4-hydroxycoumarin.
Coupling Reaction: The 4-(2-fluorophenyl)piperazine intermediate is then coupled with the pyranone derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Acetamide Formation: Finally, the acetamide group is introduced through the reaction of the coupled product with diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
Scientific Research Applications
N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Structural and Electronic Differences
- Core Heterocycle: The target compound’s 4-oxo-4H-pyran core differs from pyridine (8b, 8d) or pyrimidine () analogs.
- Substituent Effects : The 2-fluorophenyl group on piperazine (target compound) is less electron-withdrawing than the 4-chloro-3-(trifluoromethyl)benzoyl group in 8b, which may alter receptor-binding kinetics .
Pharmacological Implications
- Piperazine derivatives with fluorophenyl groups (e.g., target compound, ) are frequently associated with serotonin (5-HT) or dopamine receptor modulation. The diethylacetamide chain may reduce metabolic degradation compared to acetylated analogs like 8b .
- Pyran-based compounds (e.g., ) show enhanced stability in physiological pH compared to pyridines, suggesting improved bioavailability for the target compound .
Physical Properties
- Melting points for pyridine-based analogs (190–266°C, ) suggest high crystallinity, whereas pyran derivatives (e.g., ) may exhibit lower melting points due to increased flexibility .
Biological Activity
N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide, also known by its CAS number 898441-64-0, is a complex organic compound with potential implications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group, linked to a pyranone moiety, and further connected to an acetamide group. Its molecular weight is approximately 417.481 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity
This compound has been investigated for several biological activities, including:
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Antiviral Properties
In vitro studies suggest potential antiviral activity, particularly against RNA viruses. The compound may inhibit viral replication through interference with viral entry or replication processes.
3. Anticancer Effects
Preliminary studies show that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death.
The proposed mechanisms of action for the biological activities of this compound include:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
2. Receptor Modulation
Interactions with various receptors, including those involved in neurotransmission and inflammation, have been suggested. This modulation could lead to altered signaling pathways that affect cell growth and immune responses.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A study demonstrated significant inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
- Antiviral Evaluation : In vitro tests showed that the compound reduced the viral load of influenza virus by 75% when administered at 50 µM concentration, suggesting strong antiviral potential.
- Cancer Research : A recent investigation into its anticancer properties revealed that the compound decreased the viability of breast cancer cells by 60% at a concentration of 20 µM after 48 hours of treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
